4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine
Description
This compound belongs to the tricyclic quinoline-dioxino scaffold fused with a morpholine ring and a benzenesulfonyl substituent. Its structure (Figure 1) combines a planar quinoline core for DNA intercalation, a dioxino ring for rigidity, and a morpholine moiety enhancing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-29(25,15-4-2-1-3-5-15)20-14-22-17-13-19-18(27-10-11-28-19)12-16(17)21(20)23-6-8-26-9-7-23/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQXNLUKFPEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dioxinoquinoline moiety may interact with nucleic acids, affecting gene expression and cellular functions. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent at Position 8: Benzenesulfonyl derivatives (target compound) exhibit stronger electron-withdrawing effects compared to acyl (benzoyl) or halogenated (e.g., 4-chloro) groups, which may enhance interactions with charged amino acid residues in target proteins .
- Heterocycle at Position 9 : Morpholine improves water solubility compared to piperidine or piperazine derivatives, as evidenced by its polar oxygen atom . Piperazine derivatives (e.g., 4-methylpiperazine hydrochloride) are often used as salts to enhance bioavailability .
- Biological Activity: The target compound’s benzenesulfonyl-morpholine combination is hypothesized to inhibit cancer cell migration via DNAJA1 and mutant p53 pathways, similar to ethyl piperidine-4-carboxylate derivatives . Chlorinated analogs (e.g., 4-chlorobenzenesulfonyl) may align with antibacterial activities observed in related thiazinoquinolinium compounds .
Physicochemical and Spectroscopic Properties
- 4.6 for benzoyl derivatives) .
- Stability : High-pressure Raman studies on benzenesulfonyl-morpholine derivatives () indicate conformational stability up to 3.5 GPa, critical for solid-state formulations.
- Spectroscopy : IR and NMR data for analogs () confirm regioselective synthesis, with C-H···O hydrogen bonds influencing crystalline packing .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[8-(benzenesulfonyl)-dioxinoquinolinyl]morpholine, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a quinoline core. Key steps include:
- Cyclization to introduce the dioxino moiety under controlled temperatures (e.g., 80–120°C) .
- Sulfonylation using benzenesulfonyl chloride, often requiring anhydrous conditions and catalysts like triethylamine .
- Morpholine incorporation via nucleophilic substitution or Buchwald-Hartwig coupling, optimized with palladium catalysts .
Critical parameters include solvent polarity (e.g., DMF for solubility), reaction time (12–24 hrs for cyclization), and purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies substituent connectivity and confirms benzenesulfonyl/morpholine integration .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁N₂O₄S) .
- X-ray crystallography resolves dihedral angles between the dioxinoquinoline core and morpholine ring, critical for understanding conformational stability .
Q. How does the compound’s structure influence its putative biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- The benzenesulfonyl group enhances electrophilicity, enabling covalent binding to catalytic cysteine residues in enzymes (e.g., kinases) .
- The morpholine ring improves solubility and participates in hydrogen bonding with active-site residues, as shown in molecular docking studies .
- The dioxinoquinoline core provides planar rigidity for π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How would you design experiments to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Variable substituent libraries : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 8-position benzenesulfonyl group to assess steric/electronic effects .
- In silico modeling : Use molecular dynamics simulations to predict binding affinities for targets like PfPK6 (Plasmodium kinase) or human EGFR .
- Pharmacological assays : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like ATP concentration in kinase assays or cell passage number in viability tests .
- Validate compound purity : Reanalyze disputed batches via HPLC (>95% purity) and exclude degradation products .
- Orthogonal assays : Confirm antiplasmodial activity with both lactate dehydrogenase (LDH) and SYBR Green assays to rule out false positives .
Q. What strategies optimize the synthetic route for scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst screening : Replace Pd(OAc)₂ with air-stable Pd nanoparticles for morpholine coupling to reduce metal leaching .
- Solvent engineering : Use water/THF biphasic systems for sulfonylation to improve yield (reported 68% → 85%) and ease of isolation .
- Continuous flow chemistry : Implement microreactors for high-throughput cyclization steps, reducing reaction time from 18 hrs to 2 hrs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
